2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl-
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Overview
Description
2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- is a compound belonging to the class of azetidinones, which are four-membered lactams These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- typically involves the Staudinger ketene-imine cycloaddition reaction. This method includes the reaction of a ketene with an imine to form the azetidinone ring. The reaction conditions often require the use of solvents like chloroform or dichloromethane and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or thiolates.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. The presence of methoxy and methylthio groups enhances its binding affinity and specificity towards the target enzyme, leading to the disruption of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone, 3-methoxy-4-methyl-: Similar structure but lacks the diphenyl substitution.
2-Azetidinone, 3-methoxy-4-(2-methyl-1-propen-1-yl)-: Contains a propenyl group instead of the methylthio group.
2-Azetidinone, 3-methoxy-4-(methylthio)-1-phenyl-: Similar but with only one phenyl group.
Uniqueness
The uniqueness of 2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61458-07-9 |
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Molecular Formula |
C17H17NO2S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-methoxy-4-methylsulfanyl-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C17H17NO2S/c1-20-15-16(19)18(14-11-7-4-8-12-14)17(15,21-2)13-9-5-3-6-10-13/h3-12,15H,1-2H3 |
InChI Key |
LWSIPHZXKPEQGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(=O)N(C1(C2=CC=CC=C2)SC)C3=CC=CC=C3 |
Origin of Product |
United States |
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